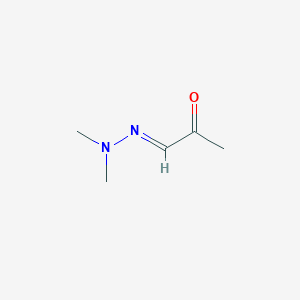

Propanal, 2-oxo-, 1-(dimethylhydrazone)

Description

Structure

3D Structure

Properties

CAS No. |

65295-97-8 |

|---|---|

Molecular Formula |

C5H10N2O |

Molecular Weight |

114.15 g/mol |

IUPAC Name |

(1E)-1-(dimethylhydrazinylidene)propan-2-one |

InChI |

InChI=1S/C5H10N2O/c1-5(8)4-6-7(2)3/h4H,1-3H3/b6-4+ |

InChI Key |

AWQZMAZPSUPMRF-GQCTYLIASA-N |

Isomeric SMILES |

CC(=O)/C=N/N(C)C |

Canonical SMILES |

CC(=O)C=NN(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Propanal, 2 Oxo , 1 Dimethylhydrazone and Its Precursors

Traditional Batch Synthesis Approaches to Propanal, 2-oxo-, 1-(dimethylhydrazone)

Traditional batch synthesis remains a cornerstone for the laboratory-scale production of hydrazones. These methods typically involve the reaction of discrete batches of reagents in a reaction vessel, followed by isolation and purification of the product.

The most direct and common method for synthesizing hydrazones is the condensation reaction between a carbonyl compound and a hydrazine (B178648) derivative. wikipedia.org In the case of Propanal, 2-oxo-, 1-(dimethylhydrazone), this involves the reaction of 2-oxopropanal (also known as pyruvaldehyde) with 1,1-dimethylhydrazine (B165182). The reaction proceeds by the nucleophilic attack of the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the hydrazone. wikipedia.orgscielo.br

The reactivity of the two carbonyl groups in 2-oxopropanal (an aldehyde and a ketone) presents a challenge for selectivity. Generally, the aldehyde carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ketone carbonyl. This inherent reactivity difference allows for the selective formation of the 1-(dimethylhydrazone) at the aldehyde position.

Studies on related 3-oxo-2-arylhydrazonopropanals demonstrate that condensation reactions with active methylene (B1212753) reagents are highly dependent on reaction conditions, such as the presence and concentration of reagents like ammonium (B1175870) acetate (B1210297), which can influence the final product structure. nih.govmdpi.comnih.gov For instance, the reaction of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate (B8463686) can yield different heterocyclic products depending on the amount of ammonium acetate used, highlighting the sensitivity of these condensation pathways. mdpi.comnih.govresearchgate.net

Table 1: Examples of Condensation Reactions for Hydrazone-like Scaffolds This table is generated based on data for related structures to illustrate the principles of condensation reactions.

| Carbonyl Precursor | Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal | Ethyl cyanoacetate | Acetic acid, catalytic ammonium acetate | 2-Hydroxy-arylazonicotinate | mdpi.comnih.gov |

| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal | Ethyl cyanoacetate | Acetic acid, excess ammonium acetate | 2-Amino-arylazonicotinate | mdpi.comnih.gov |

| 2-[(4-Nitrophenyl)-hydrazono]-3-oxo-3-phenyl-propanal | Ethyl cyanoacetate | Acetic acid, reflux | Pyrido[3,2–c]cinnoline derivative | nih.govmdpi.com |

| 2,3- or 2,4-dihydroxybenzaldehyde | Isonicotinic acid hydrazide | Solution-based, mechanosynthesis, or solid-state melt | Hydrazone | nih.gov |

The synthesis of Propanal, 2-oxo-, 1-(dimethylhydrazone) is intrinsically linked to its precursors: a dicarbonyl compound and a substituted hydrazine. The primary carbonyl precursor is 2-oxopropanal. The hydrazine precursor is 1,1-dimethylhydrazine.

The broader family of 2-oxoaldehydes serves as versatile starting materials. Research has extensively utilized precursors like 3-oxo-2-arylhydrazonopropanals, where a hydrazone moiety is already present. nih.govnih.gov These compounds are themselves synthesized via coupling reactions between aryl diazonium salts and β-dicarbonyl compounds. Subsequent reactions on the remaining aldehyde group can then be performed. This highlights a modular approach where the hydrazone can be formed first, followed by reactions at other functional sites.

A variety of hydrazine derivatives can be employed to generate a wide array of hydrazones, a strategy used to create libraries of compounds for various applications. scielo.brorganic-chemistry.org The choice of hydrazine (e.g., hydrazine hydrate (B1144303), phenylhydrazine, or N,N-dialkylhydrazines) determines the substitution pattern at the nitrogen end of the resulting hydrazone. wikipedia.org

Advanced Synthetic Strategies for Propanal, 2-oxo-, 1-(dimethylhydrazone)

To overcome the limitations of traditional batch processing, such as safety concerns with hazardous intermediates and challenges in scalability, advanced synthetic strategies have been developed. These include continuous flow chemistry and multicomponent reactions.

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. ucd.ie In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. galchimia.com This technology is particularly well-suited for handling hazardous or unstable intermediates, as they are generated and consumed in situ, minimizing their accumulation. researchgate.net

While a specific flow synthesis for Propanal, 2-oxo-, 1-(dimethylhydrazone) is not detailed in the literature, the synthesis of hydrazone analogues and hydrazine derivatives has been successfully demonstrated using this technology. rsc.org For example, flow processes have been developed for the MnO₂-mediated oxidation of hydrazones to generate diazo species in a controlled manner. rsc.org Furthermore, the synthesis of pyrazoles, which involves an initial condensation to form an enaminone followed by a second condensation with hydrazine, has been efficiently performed in a tandem flow system. galchimia.com This two-stage approach demonstrates the potential of flow chemistry for multi-step syntheses involving hydrazone intermediates. galchimia.com

Table 2: Flow Chemistry Conditions for Synthesis of Hydrazine/Hydrazone Analogues This table showcases examples of flow chemistry applied to related compound classes.

| Reaction Type | Precursors | Key Flow Conditions | Advantage Highlighted | Reference |

|---|---|---|---|---|

| Hydrazine derivative synthesis | Alcohols, di-tert-butylazodicarboxylate | Continuous flow reactor | Excellent functional group tolerance, scalability | rsc.org |

| Aryldiazomethane synthesis | Sulfonylhydrazones | In-line aqueous wash | Safe generation and use of hazardous intermediate | researchgate.net |

| Pyrazole (B372694) synthesis | Acetophenones, DMADMF, Hydrazine | Tandem system: steel coil (170°C) + glass chip (150°C) | Efficient two-step synthesis with high yields | galchimia.com |

| Wolff-Kishner reaction | Hydrazone intermediate | High temperature (up to 250°C) | Improved yield and purity over batch process | ucd.ie |

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. researchgate.net This approach offers advantages in terms of atom economy, reduced reaction time, and the rapid generation of molecular complexity.

While a specific MCR for Propanal, 2-oxo-, 1-(dimethylhydrazone) is not described, the use of 2-oxoaldehydes in MCRs to build complex heterocyclic scaffolds is well-documented. For example, a three-component reaction involving a 2-aminoazine, a 2-oxoaldehyde (such as pyruvic aldehyde), and a cyclic 1,3-dicarbonyl compound has been developed to synthesize novel imidazo[1,2-a]azine derivatives. researchgate.net This demonstrates the utility of the 2-oxopropanal scaffold as a building block in convergent synthetic strategies. Such a strategy could potentially be adapted by replacing the 2-aminoazine with 1,1-dimethylhydrazine to assemble a hydrazone-containing scaffold in a one-pot process.

Catalytic Approaches in the Synthesis of Propanal, 2-oxo-, 1-(dimethylhydrazone)

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. The synthesis of hydrazones can benefit from various catalytic approaches.

The fundamental condensation reaction is often catalyzed by acids or bases. Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.

More advanced catalytic systems have also been developed. A catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols has been reported, providing a direct route to arylhydrazones. organic-chemistry.org This method avoids the pre-oxidation of the alcohol to an aldehyde or ketone. Additionally, transition metal catalysts, such as those based on iron, can be used to synthesize hydrazones from azides and N,N-dimethylhydrazine. organic-chemistry.org Gold-catalyzed hydrohydrazidation of alkynes with hydrazides offers another pathway to substituted N-acylhydrazones. organic-chemistry.org While these methods may not be the most direct route to Propanal, 2-oxo-, 1-(dimethylhydrazone), they represent the modern catalytic toolkit available for C-N bond formation in the synthesis of complex hydrazones.

Metal-Catalyzed Syntheses

The formation of hydrazones from aldehydes or ketones and hydrazines is a condensation reaction that can be catalyzed by various metal species, which typically function as Lewis acids. These catalysts activate the carbonyl group towards nucleophilic attack by the hydrazine.

While specific metal-catalyzed syntheses targeting propanal, 2-oxo-, 1-(dimethylhydrazone) are not extensively documented in publicly available research, the general principles of metal-catalyzed hydrazone formation can be applied. Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and magnesium bromide (MgBr₂) are known to facilitate the condensation of less reactive ketones with hydrazines.

A notable example of a mild and efficient metal-based catalyst for hydrazone synthesis is cerium(III) chloride heptahydrate (CeCl₃·7H₂O). This catalyst has been effectively used for the preparation of N,N-dimethylhydrazones from a range of aromatic aldehydes and ketones. mdpi.com The reaction proceeds under mild conditions and offers high yields. For instance, the reaction of 3,4-dimethoxybenzaldehyde (B141060) with N,N-dimethylhydrazine in the presence of a catalytic amount of CeCl₃·7H₂O in tert-butanol (B103910) at room temperature yields the corresponding (E)-N,N-dimethylhydrazone in as little as five minutes with yields up to 97%. mdpi.com

The catalytic cycle is believed to involve the coordination of the cerium(III) ion to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the N,N-dimethylhydrazine, and subsequent dehydration to afford the hydrazone. The use of such metal catalysts can be particularly advantageous when dealing with sterically hindered or electronically deactivated carbonyl compounds.

Table 1: Cerium(III) Chloride Catalyzed Synthesis of N,N-Dimethylhydrazones mdpi.com

| Entry | Carbonyl Compound | Solvent | Time (min) | Yield (%) |

| 1 | 3,4-Dimethoxybenzaldehyde | tert-Butanol | 5 | 97 |

| 2 | Benzaldehyde | tert-Butanol | 5 | 95 |

| 3 | 4-Nitrobenzaldehyde | tert-Butanol | 5 | 96 |

| 4 | Acetophenone | tert-Butanol | 60 | 85 |

Reaction conditions: Carbonyl compound (0.2 mmol), N,N-dimethylhydrazine (0.25 mmol), CeCl₃·7H₂O (0.004 mmol), solvent (1 mL), room temperature.

Although this data is for aromatic systems, it provides a strong indication that similar conditions could be successfully applied to the synthesis of propanal, 2-oxo-, 1-(dimethylhydrazone) from pyruvaldehyde and N,N-dimethylhydrazine.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of transformations, including hydrazone formation. These catalysts operate through various activation modes, most commonly by forming reactive intermediates such as iminium ions or by providing general acid/base catalysis.

For the synthesis of hydrazones, organocatalysts can activate the carbonyl compound, facilitating the nucleophilic attack of the hydrazine. Proline and its derivatives are well-known organocatalysts that can catalyze α-amination reactions of aldehydes and ketones, a process closely related to hydrazone formation. The mechanism often involves the formation of an enamine from the carbonyl compound and the secondary amine catalyst, which then reacts with an electrophilic nitrogen source. In the context of hydrazone synthesis, the catalyst could activate the aldehyde or ketone towards direct condensation with the hydrazine.

A significant strategy in organocatalysis that involves hydrazones is the "vinylogous hydrazone" approach. This method utilizes the electron-donating ability of the hydrazone moiety to activate a conjugated system towards asymmetric reactions. For instance, hydrazones derived from heteroaromatic aldehydes can undergo asymmetric Friedel-Crafts-type alkylations with α,β-unsaturated aldehydes under aminocatalytic conditions. rsc.org This highlights the ability of the hydrazone group to modulate the reactivity of a molecule, a principle that can be extended to various synthetic designs.

Furthermore, aminocatalytic cascade reactions involving hydrazones have been developed for the synthesis of complex heterocyclic structures. These reactions often proceed via the formation of an iminium ion from the organocatalyst and an α,β-unsaturated aldehyde, which then reacts with a hydrazone derivative. nih.gov

While direct organocatalytic methods for the synthesis of propanal, 2-oxo-, 1-(dimethylhydrazone) are not explicitly detailed in the literature, the established principles of organocatalytic activation of carbonyls suggest that catalysts such as proline, imidazolidinones (e.g., MacMillan catalysts), or other chiral secondary amines could be effective in promoting the condensation of pyruvaldehyde with N,N-dimethylhydrazine.

Stereoselective Synthesis of Chiral Analogues of Propanal, 2-oxo-, 1-(dimethylhydrazone)

The synthesis of chiral molecules is of paramount importance in modern chemistry, particularly for applications in pharmaceuticals and materials science. The creation of chiral analogues of propanal, 2-oxo-, 1-(dimethylhydrazone) can be approached through several stereoselective strategies.

Asymmetric Hydrazone Formation

Asymmetric hydrazone formation involves the direct reaction of a prochiral ketone or aldehyde with a hydrazine in the presence of a chiral catalyst to produce a non-racemic hydrazone. This approach is challenging as it requires the catalyst to effectively differentiate between the two enantiotopic faces of the carbonyl group during the nucleophilic attack of the hydrazine.

While specific examples of asymmetric hydrazone formation from α-keto aldehydes like pyruvaldehyde are scarce, the principles of asymmetric catalysis can be applied. Chiral Brønsted acids or Lewis acids could potentially be used to create a chiral environment around the carbonyl group, influencing the trajectory of the incoming hydrazine.

Chiral Auxiliary-Mediated Syntheses

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to reveal the chiral product.

For the synthesis of chiral hydrazone analogues, a chiral hydrazine can be used as the auxiliary. Seminal work in this area was conducted by Enders and co-workers with the development of SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ( (R)-1-amino-2-(methoxymethyl)pyrrolidine) hydrazines. These chiral auxiliaries react with aldehydes and ketones to form chiral hydrazones, which can then undergo diastereoselective α-alkylation. Subsequent removal of the auxiliary yields chiral α-substituted aldehydes or ketones.

While this method is primarily used to introduce chirality at the α-position to the carbonyl group, the principle can be adapted. For instance, reacting a chiral hydrazine with an α-keto aldehyde could lead to a mixture of diastereomeric hydrazones, which may be separable. Alternatively, the chiral environment provided by the auxiliary could influence subsequent reactions at other positions in the molecule.

Enantioselective Catalysis in Hydrazone Chemistry

Enantioselective catalysis offers a more atom-economical approach to chiral synthesis compared to the use of stoichiometric chiral auxiliaries. In the context of hydrazone chemistry, enantioselective catalysts can be employed in various transformations.

As previously mentioned in the context of organocatalysis, chiral secondary amine catalysts, such as those derived from proline or diphenylprolinol, are highly effective in activating α,β-unsaturated aldehydes towards nucleophilic attack through the formation of chiral iminium ions. This has been successfully applied in cascade reactions involving hydrazones to generate complex chiral molecules with high stereoselectivity. nih.gov

Furthermore, α-keto hydrazones themselves can serve as pronucleophiles in asymmetric cross-aldol reactions with trifluoromethyl ketones. In the presence of a quinidine-derived primary amine catalyst, these reactions can afford tertiary trifluoromethylated alcohols in good to excellent yields and with high enantioselectivities. rsc.org This demonstrates the utility of organocatalysis in controlling stereochemistry in reactions involving α-keto hydrazones.

Table 2: Organocatalytic Asymmetric Cross-Aldol Reaction of an α-Keto Hydrazone rsc.org

| Entry | α-Keto Hydrazone | Trifluoromethyl Ketone | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | Phenylglyoxal N,N-dimethylhydrazone | 1,1,1-Trifluoroacetone | Quinidine-derived amine | Toluene | 85 | 92 |

| 2 | Phenylglyoxal N,N-dimethylhydrazone | 2,2,2-Trifluoroacetophenone | Quinidine-derived amine | Toluene | 78 | 90 |

ee = enantiomeric excess

These examples, while not directly involving propanal, 2-oxo-, 1-(dimethylhydrazone), illustrate the potential for enantioselective catalysis to generate chiral molecules from α-keto hydrazone precursors. The development of specific catalytic systems for the asymmetric synthesis of chiral analogues of propanal, 2-oxo-, 1-(dimethylhydrazone) remains an area of interest for further research.

Reactivity and Reaction Mechanisms of Propanal, 2 Oxo , 1 Dimethylhydrazone

Fundamental Reaction Pathways of Propanal, 2-oxo-, 1-(dimethylhydrazone)

The unique structure of Propanal, 2-oxo-, 1-(dimethylhydrazone), featuring both a ketone carbonyl group and a dimethylhydrazone moiety, imparts a versatile reactivity profile. This allows it to participate in a variety of fundamental organic reactions.

Nucleophilic Addition Reactions

The carbonyl group in Propanal, 2-oxo-, 1-(dimethylhydrazone) is a key reactive site. The carbon atom of the C=O bond is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, is characteristic of aldehydes and ketones. medlifemastery.comlibretexts.org

The general mechanism involves two primary steps:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon. This attack breaks the π-bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by a weak acid like water, to yield an alcohol product. libretexts.orgyoutube.com

The reactivity in these additions is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they have only one bulky substituent, reducing steric hindrance. libretexts.org For Propanal, 2-oxo-, 1-(dimethylhydrazone), the ketone carbonyl is susceptible to attack from various nucleophiles, such as Grignard reagents, organolithium compounds, and hydrides. masterorganicchemistry.comyoutube.com

Table 1: Examples of Nucleophilic Addition Reactions

| scienceNucleophile Type | mediationReagent Example | bubble_chartProduct Type |

|---|---|---|

| Hydride Ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide Ion (CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |

| Water (H₂O) | Water (acid or base catalyzed) | Geminal Diol (Hydrate) |

Cycloaddition Reactions (e.g., [3+2], [4+2])

Hydrazones are versatile precursors for cycloaddition reactions, which are powerful methods for constructing cyclic compounds. beilstein-journals.org Propanal, 2-oxo-, 1-(dimethylhydrazone) can be transformed into reactive intermediates suitable for these reactions.

[3+2] Cycloaddition: Aldehyde-derived hydrazones can be oxidized to generate nitrile imines. beilstein-journals.org These nitrile imines are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like pyrazolines and pyrazoles. beilstein-journals.orgrsc.org This represents an efficient strategy for synthesizing these important azacycles. beilstein-journals.org

[4+2] Cycloaddition (Diels-Alder Reaction): In some cases, hydrazones can be part of a conjugated system that acts as a diene in a [4+2] cycloaddition. nih.gov For instance, if the hydrazone is part of a 1,2-diaza-1,3-diene system, it can react with a dienophile in an aza-Diels-Alder reaction to form a six-membered ring. rsc.org While direct participation of Propanal, 2-oxo-, 1-(dimethylhydrazone) as a diene is less common, its derivatives can be engineered to undergo such transformations.

Isomerization Mechanisms (E/Z Isomerism)

The carbon-nitrogen double bond (C=N) of the hydrazone moiety allows for the existence of geometric isomers, designated as E and Z. mdpi.com The interconversion between these isomers, or E/Z isomerization, can occur through photochemical or thermal processes. nih.gov

Two primary mechanisms are proposed for this isomerization:

Rotation: This mechanism involves the rotation around the C=N single bond in a zwitterionic or diradical transition state, which requires breaking the π-bond.

Umklapp (Inversion): This pathway involves the in-plane "inversion" of the substituent on the nitrogen atom through a linear transition state. mdpi.com For many hydrazones, the umklapp mechanism is considered to have a lower energy barrier. mdpi.com

The relative stability of the E and Z isomers is determined by steric and electronic factors, including intramolecular hydrogen bonding and dipole-dipole interactions. mdpi.comnih.gov For C-methoxycarbonyl-N-aryl chlorohydrazones, for example, the Z isomers are thermodynamically favored due to electrostatic interactions that overcome the stabilization from hydrogen bonding present in the E isomers. mdpi.com

Autoxidation Processes of Hydrazones

Hydrazones that possess at least one hydrogen atom on a nitrogen are susceptible to autoxidation, a reaction with molecular oxygen. researchgate.netnih.gov Although Propanal, 2-oxo-, 1-(dimethylhydrazone) has two methyl groups on the terminal nitrogen, the general mechanism for hydrazones is relevant to its potential reactivity and stability. The process is a free-radical chain reaction.

The key steps in hydrazone autoxidation are:

Initiation: Abstraction of a hydrogen atom from the N-H group by an initiator, forming a hydrazonyl radical.

Propagation: The hydrazonyl radical reacts with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical then abstracts a hydrogen atom from another hydrazone molecule, propagating the chain and forming an α-azohydroperoxide. researchgate.netfigshare.com

Termination: The chain reaction is terminated by the combination of two radicals.

The rate of autoxidation varies significantly depending on the structure of the hydrazone. Hydrazones derived from aliphatic ketones are generally much more reactive than those from aromatic ketones. nih.govfigshare.com

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of these reactions requires the study of the transient species that are formed during the chemical transformation.

Investigation of Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the characterization and understanding of intermediates and transition states.

Intermediates: These are short-lived, high-energy species that exist at local energy minima along the reaction coordinate.

In nucleophilic additions , the key intermediate is the tetrahedral alkoxide formed after the nucleophile attacks the carbonyl carbon. libretexts.org

In [3+2] cycloadditions , the nitrile imine generated from the hydrazone is the crucial 1,3-dipolar intermediate. beilstein-journals.org

In autoxidation , the hydrazonyl radical and the subsequent peroxyl radical are the primary chain-carrying intermediates. researchgate.net

The parent aldehyde of the hydrazone, pyruvaldehyde (also known as methylglyoxal), is itself a reactive intermediate in the Maillard reaction, where it reacts with amino groups to form advanced glycation end products (AGEs) via hydroimidazolone intermediates. nih.govmdpi.com

Transition States: A transition state is the highest energy point on the reaction pathway between reactants and intermediates or products. It is an unstable configuration that cannot be isolated. researchgate.net The structure and energy of transition states are often investigated using computational chemistry (e.g., DFT calculations). mdpi.comresearchgate.net For E/Z isomerization of hydrazones, calculations have shown a high-energy linear C=N-N configuration in the transition state for the umklapp mechanism. mdpi.com These theoretical studies provide critical insights into reaction barriers and pathways.

Table 2: Key Intermediates in Hydrazone Reactions

| categoryReaction Type | flareKey Intermediate | descriptionDescription |

|---|---|---|

| Nucleophilic Addition | Tetrahedral Alkoxide | Anionic species with sp³-hybridized carbon, formed from carbonyl attack. libretexts.org |

| [3+2] Cycloaddition | Nitrile Imine | A neutral 1,3-dipole generated by oxidation of the hydrazone. beilstein-journals.org |

| Autoxidation | Hydrazonyl Radical | A free radical formed by H-abstraction from the hydrazone N-H group. researchgate.net |

Kinetic Studies of Reactions Involving Propanal, 2-oxo-, 1-(dimethylhydrazone)

While specific kinetic data for reactions involving Propanal, 2-oxo-, 1-(dimethylhydrazone) are not extensively documented in publicly available literature, the general principles of hydrazone formation and reactivity provide a framework for understanding its kinetic behavior. The formation of hydrazones from aldehydes and ketones is a reversible reaction, and its rate is significantly influenced by the pH of the reaction medium.

Studies on a range of aldehydes and ketones have shown that both electronic and steric factors play a crucial role in the kinetics of hydrazone formation. Electron-withdrawing groups on the carbonyl compound generally increase the rate of reaction by enhancing the electrophilicity of the carbonyl carbon. nih.gov Conversely, sterically bulky groups near the reaction center can hinder the approach of the nucleophilic hydrazine (B178648), thereby slowing down the reaction. nih.gov

The rate of hydrazone formation is also catalyzed by acids. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the hydrazine. The subsequent dehydration step to form the C=N double bond is also acid-catalyzed.

Table 1: Factors Influencing the Rate of Hydrazone Formation

| Factor | Effect on Reaction Rate | Rationale |

| pH | Optimal rate typically in mildly acidic conditions | Balances the need for a nucleophilic (unprotonated) hydrazine and an electrophilic (protonated) carbonyl. |

| Electronic Effects | Electron-withdrawing groups on the carbonyl increase the rate | Enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov |

| Steric Hindrance | Increased steric bulk on either reactant decreases the rate | Hinders the approach of the nucleophile to the electrophilic center. nih.gov |

Cascade and Rearrangement Reactions

Propanal, 2-oxo-, 1-(dimethylhydrazone) and structurally related α-keto aldehyde hydrazones are versatile precursors for various heterocyclic compounds through cascade and rearrangement reactions.

Cascade Cyclizations

While specific examples for Propanal, 2-oxo-, 1-(dimethylhydrazone) are scarce, the broader class of hydrazones is known to participate in cascade cyclization reactions. These reactions often involve the initial formation of a hydrazone followed by one or more intramolecular cyclization steps to build complex molecular architectures in a single synthetic operation. For instance, hydrazone-initiated carbene/alkyne cascades have been utilized to produce a variety of bridged and fused polycyclic products.

In a related context, the oxidative decarboxylative cascade cyclization of α-keto acids with other reagents has been developed to provide efficient access to complex heterocyclic systems. Although not directly involving the target compound, these studies highlight the potential of the α-keto functionality to participate in cascade sequences.

Tandem Reactions

Tandem reactions involving hydrazones provide an efficient pathway to complex molecules by combining multiple bond-forming events in a single pot. While specific tandem reactions of Propanal, 2-oxo-, 1-(dimethylhydrazone) are not well-documented, the reactivity of the hydrazone and the α-keto group suggests its potential as a substrate in such processes. For example, hydrazones can participate in tandem reactions initiated by radical species.

Rearrangement Processes

Hydrazones and related compounds are known to undergo a variety of rearrangement reactions. One of the most well-known is the Beckmann rearrangement, which involves the transformation of an oxime into an amide. masterorganicchemistry.com Although this applies to oximes, similar principles of migration to an electron-deficient nitrogen atom can be envisioned in related hydrazone systems under specific conditions.

Another relevant class of rearrangements is the α-ketol rearrangement, which is the acid-, base-, or heat-induced 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. While Propanal, 2-oxo-, 1-(dimethylhydrazone) is not an α-hydroxy carbonyl compound itself, its derivatives or reaction intermediates could potentially undergo such rearrangements.

Reactivity as a Masked Carbonyl or Aldehyde Equivalent

One of the most significant applications of N,N-dialkylhydrazones in organic synthesis is their role as "masked" carbonyl compounds. The hydrazone functionality alters the reactivity of the original carbonyl group, allowing for transformations that would otherwise be difficult to achieve. This concept is often referred to as "umpolung" or polarity reversal.

Specifically, the α-proton of an aldehyde N,N-dimethylhydrazone is acidic and can be removed by a strong base, such as an organolithium reagent, to form a stabilized carbanion. This carbanion, which is an acyl anion equivalent, can then react with various electrophiles. Subsequent hydrolysis of the resulting hydrazone regenerates the carbonyl group, effectively achieving a nucleophilic acylation.

Phosphonate (B1237965) reagents containing a protected aldehyde group in the form of a dimethylhydrazone have been developed for the two-carbon homologation of aldehydes and ketones to α,β-unsaturated aldehydes. nih.gov This methodology relies on the hydrazone acting as a masked aldehyde that can be deprotonated and reacted in a Horner-Wadsworth-Emmons type reaction. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. High-resolution ¹H and ¹³C NMR, along with advanced 2D NMR experiments, provide a comprehensive picture of the molecular framework of Propanal, 2-oxo-, 1-(dimethylhydrazone).

High-Resolution ¹H and ¹³C NMR Analysis for Structural Confirmation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for confirming the molecular structure of Propanal, 2-oxo-, 1-(dimethylhydrazone).

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities, and integration values of the protons provide direct evidence for the connectivity of the molecule. For Propanal, 2-oxo-, 1-(dimethylhydrazone), the spectrum is expected to show distinct signals corresponding to the methyl protons of the dimethylamino group, the methyl protons adjacent to the carbonyl group, and the proton of the imine group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The spectrum would clearly show the presence of the carbonyl carbon, the imine carbon, and the methyl carbons, with their chemical shifts being indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Propanal, 2-oxo-, 1-(dimethylhydrazone)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~ 2.9 - 3.1 | ~ 40 - 45 |

| C=O-CH₃ | ~ 2.3 - 2.5 | ~ 25 - 30 |

| CH=N | ~ 7.4 - 7.6 | ~ 140 - 145 |

| C=O | - | ~ 195 - 200 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

To further probe the structural details and dynamic behavior of Propanal, 2-oxo-, 1-(dimethylhydrazone), advanced NMR techniques are employed.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would show correlations between coupled protons, confirming their proximity in the molecule. An HSQC spectrum correlates each proton with its directly attached carbon atom, providing definitive assignments for the ¹H and ¹³C NMR signals.

Variable Temperature NMR (VT-NMR): This technique is used to study dynamic processes such as conformational changes or restricted rotation around single bonds. For Propanal, 2-oxo-, 1-(dimethylhydrazone), VT-NMR could be used to investigate the rotation around the N-N bond of the hydrazone moiety. By recording spectra at different temperatures, it is possible to determine the energy barrier for such rotational processes.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups in Propanal, 2-oxo-, 1-(dimethylhydrazone). The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of the bonds within the molecule. Key expected vibrational bands would include the C=O stretching frequency of the ketone group, the C=N stretching frequency of the imine group, and the C-H stretching and bending vibrations of the methyl groups.

Table 2: Characteristic FT-IR Absorption Bands for Propanal, 2-oxo-, 1-(dimethylhydrazone)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | ~ 1680 - 1700 |

| C=N (Imine) | Stretching | ~ 1640 - 1660 |

| C-H (Alkyl) | Stretching | ~ 2850 - 3000 |

| C-H (Alkyl) | Bending | ~ 1375 - 1450 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy is a light scattering technique. Bonds that are more polarizable, such as C=N and C=C, often give strong signals in Raman spectra, whereas highly polar bonds like C=O can be weaker. This makes Raman spectroscopy a useful tool for confirming the presence of the imine functionality in Propanal, 2-oxo-, 1-(dimethylhydrazone).

Electronic Spectroscopy

Electronic spectroscopy, typically UV-Visible spectroscopy, provides insights into the electronic transitions within a molecule. For Propanal, 2-oxo-, 1-(dimethylhydrazone), the presence of conjugated π-systems (C=N and C=O groups) gives rise to characteristic electronic absorptions. The spectrum would be expected to show π → π* transitions at shorter wavelengths (higher energy) and n → π* transitions at longer wavelengths (lower energy). The exact position of these absorption maxima can be influenced by the solvent polarity.

UV-Vis Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within Propanal, 2-oxo-, 1-(dimethylhydrazone). The molecule's structure, featuring a carbonyl group (C=O) in conjugation with a dimethylhydrazone moiety (C=N-N(CH₃)₂), contains chromophores that absorb light in the ultraviolet and visible regions.

The absorption spectrum is characterized by two primary types of electronic transitions: π→π* and n→π. The n→π transition, involving the non-bonding electrons on the oxygen and nitrogen atoms, typically occurs at longer wavelengths and with lower intensity. For simple aldehydes and ketones, this transition is often observed in the 270-300 nm range. masterorganicchemistry.com The π→π* transition, involving the conjugated π-system of the C=O and C=N bonds, occurs at shorter wavelengths and with significantly higher intensity. The conjugation between the carbonyl and hydrazone groups is expected to shift the λmax (wavelength of maximum absorbance) to longer wavelengths compared to isolated chromophores. masterorganicchemistry.com

Detailed research findings would typically present the λmax values in different solvents to study solvatochromic effects, which can provide insight into the nature of the electronic transitions.

Table 1: Expected UV-Vis Absorption Data for Propanal, 2-oxo-, 1-(dimethylhydrazone)

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity | Chromophore |

|---|---|---|---|

| n→π* | 270 - 350 | Weak | C=O, C=N |

Fluorescence Spectroscopy

Fluorescence spectroscopy is utilized to study the emission properties of molecules after they have been excited by absorbing UV or visible light. While not all molecules that absorb light are fluorescent, compounds with conjugated π-systems, such as hydrazones, can exhibit fluorescence. The technique provides information about the electronic structure of the molecule and its excited states.

In a typical study, an excitation spectrum and an emission spectrum would be recorded. The interaction of Propanal, 2-oxo-, 1-(dimethylhydrazone) with other molecules or its environment can lead to changes in its fluorescence intensity, a phenomenon known as fluorescence quenching. nih.gov This makes fluorescence spectroscopy a valuable tool for studying binding interactions, for example, with biological macromolecules like proteins. nih.gov While specific fluorescence data for Propanal, 2-oxo-, 1-(dimethylhydrazone) is not detailed in available research, its structural similarity to other fluorescent hydrazone complexes suggests it could be a subject for such studies. nih.gov

Mass Spectrometry Techniques

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. In EIMS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

For Propanal, 2-oxo-, 1-(dimethylhydrazone) (C₅H₁₀N₂O), the molecular weight is 114.1457 u. nist.gov The EIMS spectrum would therefore be expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 114. The fragmentation pattern provides a "fingerprint" of the molecule. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl and imine groups.

Loss of neutral fragments: Such as the loss of a methyl radical (•CH₃) or the dimethylamino group (•N(CH₃)₂).

Table 2: Predicted Key Fragment Ions in the EIMS of Propanal, 2-oxo-, 1-(dimethylhydrazone)

| m/z Value | Possible Ion Structure / Fragment Lost |

|---|---|

| 114 | [C₅H₁₀N₂O]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 71 | [M - N(CH₃)₂]⁺ |

| 70 | [C₃H₄NO]⁺ |

| 44 | [(CH₃)₂N]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. Unlike nominal mass spectrometry, HRMS can distinguish between ions that have the same integer mass but different chemical formulas.

For Propanal, 2-oxo-, 1-(dimethylhydrazone), the exact mass calculated for its molecular formula C₅H₁₀N₂O is 114.07931 u. An HRMS experiment would aim to measure this value precisely. mdpi.com The resulting data is crucial for confirming the identity of a newly synthesized compound or an unknown analyte in a complex mixture, as it provides strong evidence for a specific elemental composition. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.

For Propanal, 2-oxo-, 1-(dimethylhydrazone), a crystallographic study would reveal:

Stereochemistry: The configuration (E/Z) about the C=N double bond.

Intermolecular Interactions: The presence of hydrogen bonds or other non-covalent interactions that dictate how the molecules pack together in the crystal lattice. rsc.org

Table 3: Information Obtainable from X-ray Crystallography

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental property of the crystalline solid. |

| Space Group | The symmetry elements present in the crystal lattice. | Describes the packing symmetry. |

| Bond Lengths & Angles | Precise distances between atoms and angles between bonds. | Confirms molecular structure and bonding characteristics. |

Computational and Theoretical Studies on Propanal, 2 Oxo , 1 Dimethylhydrazone

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways for "Propanal, 2-oxo-, 1-(dimethylhydrazone)" primarily involves the use of quantum chemical methods to elucidate the mechanisms of its transformations, particularly in cycloaddition reactions where hydrazones can act as 1,3-dipoles. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a balance between computational cost and accuracy. nih.govmdpi.com The modeling process begins with the optimization of the ground state geometries of the reactants, including "Propanal, 2-oxo-, 1-(dimethylhydrazone)" and a given dipolarophile.

Following the localization of the ground states, the crucial step is the identification of transition state (TS) structures for all possible reaction channels. For a 1,3-dipolar cycloaddition, this would involve locating the transition states for the formation of different regioisomers and stereoisomers. researchgate.net The nature of these transition states is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate confirms a true transition state. The intrinsic reaction coordinate (IRC) is then calculated to ensure that the identified transition state smoothly connects the reactants and the desired products. mdpi.com

The relative energies of the reactants, transition states, and products are used to construct a potential energy surface for the reaction. The activation energy barrier, which is the difference in energy between the transition state and the reactants, is a key determinant of the reaction kinetics. nih.gov Lower activation barriers indicate more favorable reaction pathways.

For instance, in a hypothetical [3+2] cycloaddition reaction between "Propanal, 2-oxo-, 1-(dimethylhydrazone)" (acting as the 1,3-dipole after tautomerization to an azomethine imine) and an alkene, computational analysis would explore the transition states leading to the different possible regioisomeric and stereoisomeric products. The calculated activation energies would predict the most likely product to be formed.

Table 1: Hypothetical Calculated Activation Energies for the [3+2] Cycloaddition of "Propanal, 2-oxo-, 1-(dimethylhydrazone)" with Propene

| Transition State | Regioisomer | Stereoisomer | Activation Energy (kcal/mol) |

| TS1 | 4-methyl | endo | 15.2 |

| TS2 | 4-methyl | exo | 16.5 |

| TS3 | 5-methyl | endo | 18.1 |

| TS4 | 5-methyl | exo | 19.3 |

This data is illustrative and based on typical findings for similar reactions.

Transition state analysis also involves a detailed examination of the geometry of the transition state structure. Bond lengths and angles at the transition state provide insights into the degree of bond formation and breaking, and can indicate whether the reaction mechanism is synchronous or asynchronous. nih.gov In an asynchronous transition state, the formation of the two new sigma bonds is not simultaneous.

Theoretical Basis for Stereoselectivity in Reactions Involving Propanal, 2-oxo-, 1-(dimethylhydrazone)

The stereoselectivity observed in reactions involving "Propanal, 2-oxo-, 1-(dimethylhydrazone)" can be rationalized through several theoretical models, which are often explored using computational chemistry. The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. The lower the energy of a particular transition state, the faster the rate of formation of the corresponding stereoisomer. semanticscholar.org

One of the primary tools for understanding stereoselectivity is the analysis of transition state geometries and the non-covalent interactions that stabilize them. For example, in a cycloaddition reaction, the endo and exo transition states are compared. The preference for one over the other is often explained by secondary orbital interactions, steric hindrance, or other non-covalent interactions within the transition state structure. rsc.org

The distortion/interaction model, also known as the activation strain model, provides a quantitative framework for analyzing the origins of stereoselectivity. nih.gov This model partitions the activation energy into two components: the distortion energy and the interaction energy. The distortion energy is the energy required to deform the reactants from their ground state geometries to their geometries in the transition state. The interaction energy is the stabilizing energy released when the distorted reactants interact. By comparing these components for the competing endo and exo transition states, the preference for one stereoisomer can be attributed to either a lower distortion energy or a more favorable interaction energy. nih.gov

Table 2: Hypothetical Distortion/Interaction Model Analysis for the [3+2] Cycloaddition of "Propanal, 2-oxo-, 1-(dimethylhydrazone)" with a Chiral Alkene

| Transition State | Distortion Energy (kcal/mol) | Interaction Energy (kcal/mol) | Activation Energy (kcal/mol) |

| TS-endo | 25.8 | -10.6 | 15.2 |

| TS-exo | 26.1 | -9.6 | 16.5 |

This data is illustrative and based on typical findings for similar reactions.

In this hypothetical example, the endo pathway is favored due to a more stabilizing interaction energy, which outweighs the slightly higher distortion energy compared to the exo pathway.

Furthermore, Frontier Molecular Orbital (FMO) theory can offer qualitative insights into stereoselectivity. nih.gov The interactions between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa) govern the reaction. The stereochemical arrangement that maximizes the constructive overlap of these orbitals in the transition state is generally favored. Computational software can visualize these molecular orbitals and their interactions at the transition state geometry, providing a visual and conceptual basis for the observed stereoselectivity.

Synthesis and Investigation of Derivatives and Analogues

Construction of Heterocyclic Scaffolds Utilizing Propanal, 2-oxo-, 1-(dimethylhydrazone)

The strategic utilization of the reactive centers within Propanal, 2-oxo-, 1-(dimethylhydrazone) allows for the assembly of complex molecular architectures, including various nitrogen- and sulfur-containing heterocycles.

Pyrazolinones are a significant class of five-membered heterocyclic compounds. The synthesis of pyrazolinone derivatives from Propanal, 2-oxo-, 1-(dimethylhydrazone) can be envisioned through a multi-step pathway. A plausible route involves the reaction of the ketone function with a hydrazine (B178648) derivative, such as phenylhydrazine, to form an intermediate bis-hydrazone. Subsequent intramolecular cyclization or reaction with an active methylene (B1212753) compound could potentially lead to the pyrazolinone ring system.

Alternatively, a Knorr-type condensation, a classical method for pyrazole (B372694) and pyrazolinone synthesis, could be adapted. nih.gov This would involve the reaction of a 1,3-dicarbonyl equivalent, derived from Propanal, 2-oxo-, 1-(dimethylhydrazone), with a hydrazine. The core reactivity relies on the condensation between the carbonyl group and the hydrazine, followed by cyclization.

Table 1: Proposed Reaction Conditions for Pyrazolinone Synthesis

| Reactant | Reagent | Solvent | Conditions | Product Class |

|---|---|---|---|---|

| Propanal, 2-oxo-, 1-(dimethylhydrazone) | Phenylhydrazine | Ethanol/Acetic Acid | Reflux | Phenyl-substituted Pyrazolinone Derivative |

The synthesis of medium-sized rings such as diazepines (seven-membered), diazocines (eight-membered), and diazonines (nine-membered) from acyclic precursors is a significant synthetic challenge. The construction of these larger heterocyclic systems using Propanal, 2-oxo-, 1-(dimethylhydrazone) is not a well-documented process and would likely necessitate a complex, multi-step synthetic strategy.

Generally, the formation of diazocines involves key reactions like the oxidative C-C coupling of nitrotoluenes followed by reductive ring closure. beilstein-journals.orgresearchgate.net Adapting Propanal, 2-oxo-, 1-(dimethylhydrazone) to such a synthetic sequence is not straightforward. A hypothetical approach might involve converting the starting material into a longer-chain dialdehyde (B1249045) or diketone, which could then undergo a double condensation reaction with a 1,2-, 1,3-, or 1,4-diamine to form the desired ring system. However, direct, high-yield methods starting from this specific precursor are not established in the literature.

Quinolines and their fused derivatives like pyrroloquinolines are important heterocyclic cores. The synthesis of quinolines can be achieved through various named reactions, including the Combes, Doebner-Miller, and Friedländer syntheses. jptcp.compharmaguideline.comiipseries.org The Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, is a plausible route for utilizing Propanal, 2-oxo-, 1-(dimethylhydrazone).

In this approach, the ketone functionality of Propanal, 2-oxo-, 1-(dimethylhydrazone) would react with an o-aminoaryl ketone (e.g., 2-aminoacetophenone) under acid or base catalysis to construct the quinoline (B57606) ring. The dimethylhydrazone group would remain as a substituent at the 2-position of the newly formed quinoline.

Research on analogous compounds, such as 3-oxo-2-arylhydrazonopropanals, has shown their utility in forming complex fused systems. mdpi.comnih.govnih.gov For instance, the condensation of these compounds with active methylene nitriles can lead to substituted pyridines, which are structurally related to quinolines. mdpi.comnih.govnih.gov A similar reaction of Propanal, 2-oxo-, 1-(dimethylhydrazone) with malononitrile (B47326) in the presence of a base could potentially yield a highly functionalized pyridine (B92270) or quinoline derivative.

Table 2: Potential Synthesis of a Substituted Quinoline

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Spirocycles, which contain two rings connected by a single common atom, are of increasing interest due to their unique three-dimensional structures. rsc.orgshu.ac.uk The synthesis of spirocyclic systems from Propanal, 2-oxo-, 1-(dimethylhydrazone) can be envisioned through reactions involving its ketone functionality.

A potential pathway is the reaction with cyclic compounds bearing an active methylene group, such as isatin (B1672199) (indole-2,3-dione). The ketone of Propanal, 2-oxo-, 1-(dimethylhydrazone) could undergo an aldol-type condensation at the C3 position of the isatin ring. nih.gov Subsequent intramolecular cyclization and dehydration could lead to the formation of a spiro-oxindole derivative, where the spiro junction is at the C3 position of the oxindole (B195798) core. This strategy leverages the reactivity of both the starting material and the cyclic precursor to build complex spirocyclic architectures.

Thiazole (B1198619) Derivatives: The synthesis of a thiazole ring often involves the reaction between a thioamide and an α-haloketone (Hantzsch thiazole synthesis). organic-chemistry.orgresearchgate.net A more direct route using Propanal, 2-oxo-, 1-(dimethylhydrazone) would be its reaction with a thiosemicarbazide (B42300) to form a thiosemicarbazone (as detailed in section 5.1.6). This intermediate is a key precursor for thiazoles. The cyclization of the thiosemicarbazone with an α-haloketone, such as phenacyl bromide, would yield a 2-hydrazinyl-4-substituted-1,3-thiazole derivative. nih.gov This two-step process is a reliable method for constructing highly substituted thiazole systems.

Pyrazole Derivatives: The most common method for synthesizing pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govmdpi.com Propanal, 2-oxo-, 1-(dimethylhydrazone) can be considered a masked 1,2-dicarbonyl compound. The reaction with hydrazine hydrate (B1144303) or substituted hydrazines is a direct pathway to pyrazole formation. The reaction would likely proceed via the condensation of the hydrazine with the more reactive ketone carbonyl, followed by an intramolecular cyclization involving the hydrazone moiety, which would lead to the elimination of dimethylamine (B145610) and the formation of the aromatic pyrazole ring.

Table 3: Synthetic Routes to Thiazole and Pyrazole Derivatives

| Target Heterocycle | Step 1 | Step 2 |

|---|---|---|

| Thiazole | Reaction of Propanal, 2-oxo-, 1-(dimethylhydrazone) with Thiosemicarbazide | Cyclization of the resulting thiosemicarbazone with an α-haloketone |

The formation of thiosemicarbazone derivatives from carbonyl compounds is a well-established and high-yielding reaction. chemmethod.comnih.govnih.gov Propanal, 2-oxo-, 1-(dimethylhydrazone) possesses a free ketone group that is expected to react readily with thiosemicarbazide or its substituted analogues.

The reaction is typically carried out by heating the two components in a polar solvent like ethanol, often with a catalytic amount of acid. The nucleophilic nitrogen of the thiosemicarbazide attacks the electrophilic carbonyl carbon, leading to a condensation reaction and the formation of the corresponding thiosemicarbazone. The resulting molecule, Propanal, 2-oxo-2-thiosemicarbazono-, 1-(dimethylhydrazone), is a valuable intermediate itself, serving as a precursor for the synthesis of thiazole and thiadiazole heterocycles. researchgate.net

Table 4: Synthesis and Characterization of Propanal, 2-oxo-2-thiosemicarbazono-, 1-(dimethylhydrazone)

| Reactants | Conditions | Product Name | Expected Yield |

|---|

Chiral Derivatives of Propanal, 2-oxo-, 1-(dimethylhydrazone)

The introduction of chirality into molecules is a cornerstone of modern organic synthesis, particularly in the development of compounds with specific biological and chemical properties. For "Propanal, 2-oxo-, 1-(dimethylhydrazone)," the synthesis of chiral derivatives can be approached through several established methodologies applied to hydrazones, focusing on the creation of stereogenic centers. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or the derivatization of chiral starting materials.

One of the most effective strategies for asymmetric synthesis involving hydrazones is the use of chiral auxiliaries. The (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliaries, developed by Dieter Enders, are powerful tools for the asymmetric functionalization of aldehydes and ketones. In a hypothetical application to a precursor of the target molecule, a chiral hydrazone could be formed, which then directs the stereoselective introduction of a substituent at the α-carbon. Subsequent removal of the auxiliary would yield an enantiomerically enriched derivative.

Another significant approach is the asymmetric hydrogenation of the C=N bond of the hydrazone. Transition metal-catalyzed asymmetric hydrogenation has emerged as a direct and efficient method for producing chiral hydrazines from their corresponding hydrazones. researchgate.netacs.org Various chiral phosphine (B1218219) ligands in complex with metals like nickel have been shown to catalyze this transformation with high yields and excellent enantioselectivities. acs.org This method could be theoretically applied to a suitably protected derivative of "Propanal, 2-oxo-, 1-(dimethylhydrazone)" to create a chiral center at the nitrogen-bearing carbon.

Furthermore, chiral derivatizing reagents can be synthesized and reacted with carbonyl compounds to form diastereomers that can be separated chromatographically. nih.gov For instance, chiral hydrazine reagents have been prepared and used for the liquid chromatographic separation of chiral carbonyl compounds. nih.gov This principle can be adapted to generate chiral derivatives of "Propanal, 2-oxo-, 1-(dimethylhydrazone)."

The table below summarizes potential strategies for the synthesis of chiral derivatives, drawing from established methods in hydrazone chemistry.

| Method | Description | Potential Application | Key Features |

| Chiral Auxiliaries (e.g., SAMP/RAMP) | Formation of a chiral hydrazone from a precursor, followed by diastereoselective alkylation of the α-carbon and subsequent removal of the auxiliary. | Introduction of a chiral center at the carbon adjacent to the dimethylamino group. | High diastereoselectivity, well-established methodology. |

| Asymmetric Hydrogenation | Catalytic reduction of the C=N bond using a chiral catalyst to produce a chiral hydrazine derivative. | Creation of a stereocenter at the carbon of the original C=N bond. | Direct, high enantiomeric excess achievable. acs.org |

| Chiral Derivatizing Reagents | Reaction with a chiral hydrazine to form separable diastereomeric hydrazones. | Resolution of a racemic precursor or synthesis of a specific diastereomer. | Useful for analytical separation and preparative synthesis. nih.gov |

| Organocatalysis | Use of chiral primary-secondary diamine salts to catalyze formal diaza-ene reactions between N-monosubstituted hydrazones and enones. nih.gov | Construction of chiral hydropyridazine derivatives. nih.gov | Highly enantioselective and scalable. nih.gov |

Functionalized Analogues for Specific Reactivity

The "Propanal, 2-oxo-, 1-(dimethylhydrazone)" scaffold, with its combination of a keto group and a dimethylhydrazone moiety, offers multiple sites for functionalization to generate analogues with specific reactivity. The inherent chemical properties of hydrazones allow them to serve as versatile building blocks in organic synthesis. nih.gov

The α-carbon to the dimethylamino group in N,N-dialkylhydrazones is significantly more acidic than in the parent ketone, facilitating deprotonation to form an azaenolate. wikipedia.org This nucleophilic intermediate can then be reacted with various electrophiles, such as alkyl halides, to introduce a wide range of functional groups at this position. This method provides a direct route to α-functionalized analogues of the parent compound.

The C=N bond of the hydrazone can participate in various chemical transformations. For instance, it can act as a radical acceptor in reductive functionalization processes. researchgate.net Additionally, hydrazones are well-known precursors for the synthesis of a diverse array of N-heterocycles, which are significant scaffolds in medicinal chemistry. nih.govresearchgate.net Cyclization reactions of hydrazones can lead to the formation of pyrazoles, indazoles, and cinnolines, among others. nih.gov

Condensation reactions involving the α-keto group of "Propanal, 2-oxo-, 1-(dimethylhydrazone)" or its derivatives can be employed to construct more complex molecules. For example, reactions with active methylene compounds can lead to the formation of substituted pyridines and other heterocyclic systems. mdpi.com The reactivity of related 3-oxo-2-arylhydrazonopropanals has been shown to yield a variety of heterocyclic products depending on the reaction conditions and the nature of the reactants. mdpi.com

The following table outlines some of the potential functionalization strategies and the resulting classes of analogues.

| Functionalization Strategy | Reactive Site | Resulting Analogue Class | Potential Reactivity |

| α-Alkylation | α-carbon to the dimethylamino group | α-Substituted keto hydrazones | Introduction of various functional groups for further elaboration. |

| Cycloaddition Reactions | C=N bond | Tetrazoles, dihydropyrazoles | Formation of stable heterocyclic rings with potential applications in materials science and medicinal chemistry. nih.gov |

| Condensation Reactions | α-keto group | Pyridines, pyridazinones | Access to highly functionalized aromatic and non-aromatic heterocycles. mdpi.com |

| Heterocycle Synthesis | Hydrazone moiety | Pyrazoles, thiazoles, thiophenes | Generation of diverse heterocyclic systems through intramolecular or intermolecular cyclizations. researchgate.netnih.gov |

Medicinal Chemistry Oriented Synthesis of Analogues (Excluding Biological Activity)

The synthesis of hydrazone analogues is a prominent area of research in medicinal chemistry due to the versatile biological activities exhibited by this class of compounds. royalsocietypublishing.orgresearchgate.net The synthetic approaches are often designed to generate libraries of compounds for screening purposes, focusing on modular and efficient reactions. The core synthetic strategy for preparing hydrazone derivatives typically involves the condensation of a hydrazine or hydrazide with an aldehyde or ketone. nih.govnih.gov

Starting from "Propanal, 2-oxo-, 1-(dimethylhydrazone)" as a template, medicinal chemistry oriented syntheses would focus on modifying the core structure to explore the chemical space. One common approach is to vary the substituents on the aromatic rings of related arylhydrazones, which can be achieved by starting with different substituted phenylhydrazines. While the subject compound has a dimethylhydrazone, analogous synthetic strategies can be envisioned where the dimethylamino group is replaced by other substituted amino groups.

Another strategy involves the reaction of the α-keto group with various hydrazides to form bis-hydrazone derivatives or other complex structures. The synthesis of hydrazide-hydrazone derivatives is a well-established method for creating diverse molecular architectures. nih.gov For example, cyanoacetylhydrazine can react with 3-acetylpyridine (B27631) to form a hydrazide-hydrazone derivative, which can then undergo a series of heterocyclization reactions to yield coumarin, pyridine, thiazole, and thiophene (B33073) derivatives. nih.gov

The following table provides examples of synthetic strategies for generating hydrazone analogues with potential medicinal chemistry applications, based on established literature procedures for related compounds.

| Synthetic Strategy | Starting Materials | Resulting Analogues | Reference Synthetic Concept |

| Condensation with Hydrazides | "Propanal, 2-oxo-" precursor, various substituted hydrazides | Hydrazide-hydrazones | Reaction of hydrazides with aldehydes or ketones. researchgate.netrsc.org |

| Heterocycle Formation | "Propanal, 2-oxo-, 1-(dimethylhydrazone)", active methylene compounds | Thiazole and thiophene derivatives | Cyclization reactions of hydrazone intermediates. nih.gov |

| Reaction with Isothiocyanates | Hydrazone precursor, phenyl isothiocyanate | Thiazole derivatives | Reaction with phenylisothiocyanate followed by heterocyclization. nih.gov |

| Synthesis of Benzo[d]thiazole-hydrazones | 7-Methylbenzo[d]thiazol-2-amine, hydrazine hydrate, various aldehydes | Benzo[d]thiazole-hydrazone analogues | Multi-step synthesis involving the formation of a hydrazinyl intermediate followed by condensation. nih.gov |

Applications in Organic Synthesis and Method Development

Propanal, 2-oxo-, 1-(dimethylhydrazone) as a Reagent in Carbon-Carbon Bond Formation

The reactivity of Propanal, 2-oxo-, 1-(dimethylhydrazone) and its derivatives makes it a key reagent in the formation of new carbon-carbon bonds, a fundamental process in organic synthesis.

Homologation is a chemical reaction that extends a carbon chain by a specific repeating unit, often a methylene (B1212753) (-CH₂) group. nih.gov While Propanal, 2-oxo-, 1-(dimethylhydrazone) itself is not directly used for homologation, a closely related phosphonate (B1237965) reagent, diethyl methylformyl-2-phosphonate dimethylhydrazone, has been developed for the two-carbon homologation of aldehydes and ketones. This process is instrumental in converting simpler carbonyl compounds into more complex α,β-unsaturated aldehydes.

The homologation cycle involves two main steps:

Condensation: The phosphonate reagent, activated by a strong base like lithium diisopropylamide (LDA), reacts with a starting aldehyde or ketone. This Horner-Wadsworth-Emmons type reaction smoothly forms an unsaturated aldehyde dimethylhydrazone, extending the carbon chain by two atoms. nih.gov The yields for this condensation step are typically high, ranging from 77% to 99%. nih.gov

Deprotection: The dimethylhydrazone group, which protects the newly formed aldehyde, is then removed. This is effectively accomplished using a biphasic mixture of 1 M hydrochloric acid and petroleum ether, yielding the final α,β-unsaturated aldehyde product. nih.govresearchgate.net

Table 1: Two-Carbon Homologation of Aldehydes and Ketones

| Starting Material | Product | Overall Yield (%) | Reference |

| Various Aldehydes | α,β-Unsaturated Aldehydes | 71-86% | researchgate.net |

| Various Ketones | α,β-Unsaturated Aldehydes | 71-86% | researchgate.net |

The core structure of Propanal, 2-oxo-, 1-(dimethylhydrazone) is found in a class of compounds known as 2-arylhydrazono-3-oxopropanals. These compounds are highly valuable precursors in the synthesis of various heterocyclic systems through condensation reactions with active methylene reagents. mdpi.com

Depending on the reaction conditions and the substrates used, these arylhydrazonopropanals can be converted into a wide array of complex molecules. mdpi.com For instance, their reaction with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) can yield different products. With a catalytic amount of ammonium acetate, 2-hydroxy-arylazonicotinates are formed. mdpi.com In contrast, using an excess of ammonium acetate leads to the production of 2-amino-arylazonicotinates. mdpi.com

Furthermore, these compounds serve as building blocks for:

3-Aroylpyrazoles mdpi.com

3-Aroylpyridazine-4,6-dicarboxylic acids mdpi.com

3-Aroylcinnolines mdpi.com

Pyridazinones mdpi.com

These condensation reactions showcase the utility of the 2-oxo-propanal hydrazone framework as a versatile synthon for constructing diverse and complex chemical architectures. researchgate.netmdpi.com

Role as a Protected Functional Group in Multistep Syntheses

In multistep organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. This temporary mask is known as a protecting group. The dimethylhydrazone moiety in Propanal, 2-oxo-, 1-(dimethylhydrazone) and its derivatives serves as an effective protecting group for the aldehyde functionality. nih.govresearchgate.net

This protection strategy is integral to the homologation process described earlier. The aldehyde group within the phosphonate reagent is protected as a dimethylhydrazone to ensure that the reagent's carbanion reacts selectively with the target aldehyde or ketone. researchgate.net After the carbon-carbon bond-forming step is complete, the protecting group can be reliably removed. The cleavage of the dimethylhydrazone is achieved under mild acidic conditions, typically with a biphasic mixture of aqueous HCl and an organic solvent like petroleum ether, which regenerates the aldehyde. nih.gov This robust protection-deprotection protocol is a key feature of its utility in complex synthetic sequences. researchgate.net

Utilization as a Chiral Synthon or Intermediate in Asymmetric Synthesis

Asymmetric synthesis focuses on the selective creation of a specific stereoisomer of a chiral molecule. While direct examples of Propanal, 2-oxo-, 1-(dimethylhydrazone) being used as a chiral synthon are not prominent in the reviewed literature, the broader class of hydrazones is widely employed in modern asymmetric catalysis to construct chiral molecules.

Organocatalytic methods have been developed for the highly enantioselective synthesis of chiral pyrazolidine (B1218672) and hydropyridazine derivatives. nih.govnih.gov These reactions often involve the asymmetric conjugate addition (aza-Michael reaction) of hydrazines or hydrazones to α,β-unsaturated aldehydes or ketones. nih.govnih.gov The use of chiral catalysts, such as primary-secondary diamine salts or Brønsted acids, allows for precise control over the stereochemical outcome of the reaction, leading to products with high diastereoselectivity and enantioselectivity. nih.govnih.gov

Given this precedent, the bifunctional nature of Propanal, 2-oxo-, 1-(dimethylhydrazone) presents significant potential for its use as an intermediate in asymmetric synthesis. The hydrazone moiety could be engaged in a catalyst-controlled asymmetric reaction, while the ketone group could be used for subsequent transformations, allowing for the construction of complex, enantiomerically enriched target molecules.

Strategic Use in the Synthesis of Complex Organic Molecules

The reactivity of the 2-oxo-propanal hydrazone scaffold makes it a strategic precursor for the synthesis of complex heterocyclic compounds. Arylhydrazonopropanals, which share the core structure, have proven to be valuable building blocks for constructing polyfunctionalized heterocycles that are of interest in medicinal and materials chemistry. researchgate.netmdpi.com

The strategic utility of these reagents is highlighted by their ability to participate in cyclization and electrocyclization reactions. For example, the condensation of 2-[(4-nitrophenyl)-hydrazono]-3-oxo-3-phenyl-propanal with ethyl cyanoacetate does not stop at the initial product. Instead, it undergoes a subsequent 6π-electrocyclization reaction, followed by aromatization, to yield a complex, fused heterocyclic system: ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2-c]cinnoline-3-carboxylate. mdpi.com This demonstrates how a relatively simple starting material can be used to construct intricate molecular architectures in a controlled manner.

Table 2: Heterocyclic Systems Synthesized from Arylhydrazonopropanal Precursors

| Precursor Type | Reagent | Resulting Heterocycle | Reference |

| 2-Arylhydrazono-3-oxopropanals | Hydrazine (B178648) Hydrate (B1144303) | Pyrazoles, Cinnolines | researchgate.net |

| 2-Arylhydrazono-3-oxopropanals | Ethyl Cyanoacetate | Arylazonicotinates | mdpi.com |

| 2-Arylhydrazono-3-oxopropanals | Malononitrile (B47326) | Arylazonicotinates | researchgate.net |

| 2-Arylhydrazono-3-oxopropanals | Active Methylene Nitriles | Pyridazinones | mdpi.com |

| 2-[(4-nitrophenyl)-hydrazono]-3-oxo-3-phenyl-propanal | Ethyl Cyanoacetate | Pyrido[3,2-c]cinnoline | mdpi.com |

Emerging Research Areas and Future Directions

Sustainable and Green Chemistry Approaches to Synthesis

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of Propanal, 2-oxo-, 1-(dimethylhydrazone) is no exception. Green chemistry principles are being applied to develop methods that are safer, more efficient, and have a reduced environmental impact.

Solvent-Free Reactions

A key area of green chemistry is the reduction or elimination of hazardous solvents. Traditional chemical reactions often rely on volatile organic compounds (VOCs) that can be harmful to human health and the environment. For the synthesis of hydrazones, researchers are actively developing solvent-free methods. These approaches not only reduce pollution but can also lead to higher yields and simpler purification processes. Techniques such as mechanochemistry, where mechanical force is used to initiate reactions, are showing promise in the solvent-free synthesis of hydrazone derivatives.

Catalyst Development for Enhanced Sustainability

Catalysts play a crucial role in chemical reactions by increasing the rate at which they occur. The development of green catalysts is a major focus in the sustainable synthesis of hydrazones. Ideal green catalysts are non-toxic, reusable, and can operate under mild conditions. Researchers are investigating a range of materials, from naturally derived substances to engineered nanocatalysts, to replace traditional, often hazardous, catalysts. For instance, the use of biocatalysts and earth-abundant metal-based catalysts is being explored to enhance the sustainability of hydrazone synthesis.

High-Throughput Experimentation and Automation in Hydrazone Chemistry

The discovery and optimization of new chemical reactions and materials can be a time-consuming process. High-throughput experimentation (HTE) is a modern approach that utilizes automation and robotics to perform a large number of experiments in parallel. This allows researchers to quickly screen a wide range of reaction conditions, catalysts, and substrates. In the context of hydrazone chemistry, HTE can accelerate the discovery of new synthetic routes for compounds like Propanal, 2-oxo-, 1-(dimethylhydrazone) and the identification of hydrazone derivatives with desirable properties for advanced materials. The data generated from these high-throughput experiments is also invaluable for building predictive models.

Integration with Artificial Intelligence and Machine Learning for Reaction Design

The vast amounts of data generated by high-throughput experimentation are paving the way for the integration of artificial intelligence (AI) and machine learning (ML) in chemical research. AI and ML algorithms can analyze complex datasets to identify patterns and predict the outcomes of chemical reactions with a high degree of accuracy. For hydrazone synthesis, these technologies can be used to:

Predict the optimal reaction conditions to maximize yield and minimize byproducts.

Design novel hydrazone molecules with specific desired properties.

Suggest new and more efficient synthetic pathways.

By combining the predictive power of AI with the experimental efficiency of HTE, researchers can significantly shorten the timeline for developing new and improved chemical processes.

Advanced Materials Chemistry Applications (Excluding Biomedical)

While hydrazones have been extensively studied for their biomedical applications, their potential in advanced materials chemistry is a growing area of interest. The unique electronic and structural properties of the hydrazone functional group make them attractive building blocks for a variety of materials. Although specific applications for Propanal, 2-oxo-, 1-(dimethylhydrazone) in this area are still emerging, research on related hydrazone derivatives has shown promise in the development of: